

Delcasertib animal model ischemia-reperfusion injury

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Compound Focus: Delcasertib

CAS No.: 949100-39-4

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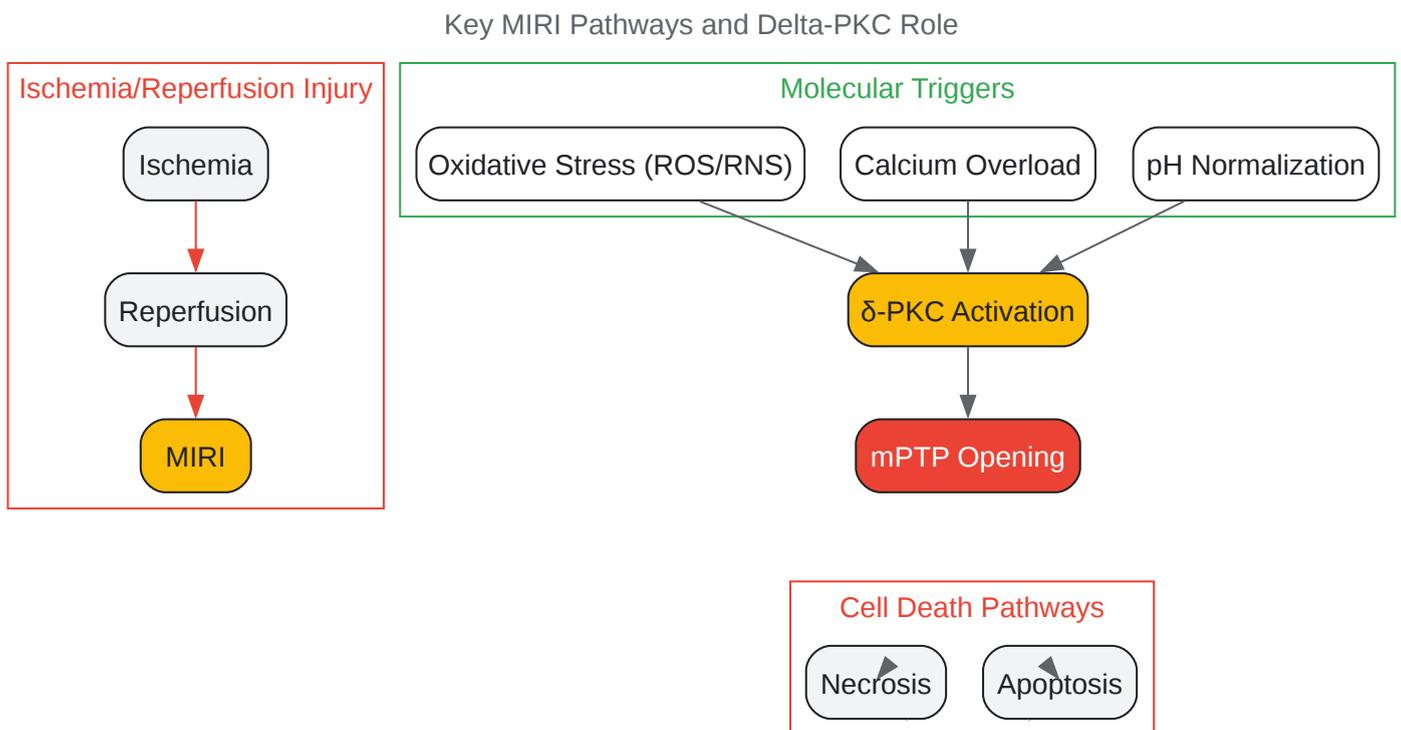
Available Quantitative Data on Delcasertib

The table below summarizes the key findings from the primary human clinical trial, the PROTECTION AMI study.

Trial Name	Phase	Animal Model Insight	Clinical Dosing	Primary Endpoint (Infarct Size)	Key Clinical Outcomes
PROTECTION AMI [1]	Phase II	Pre-clinical animal models showed delcasertib reduced infarct size during ischemia/reperfusion [1].	IV infusion (50, 150, or 450 mg/h) initiated before PCI and continued for ~2.5 hours [1].	No significant reduction vs. placebo (median CK-MB AUC: 4419-5253 ng·h/mL vs. placebo 5156 ng·h/mL) [1].	No improvement in ECG ST-segment recovery, 3-month LVEF, or clinical event rates (death, heart failure, serious arrhythmias) [1].

Proposed Mechanisms of Action in Ischemia/Reperfusion Injury

While the search results do not detail **delcasertib**'s specific mechanism in animal models, they describe the general role of its target, delta-Protein Kinase C (δ -PKC), in Myocardial Ischemia/Reperfusion Injury (MIRI). The diagram below illustrates this complex pathophysiology.



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The diagram shows that δ -PKC is activated by key MIRI triggers like **calcium overload** and **oxidative stress** from reactive oxygen species (ROS) [2] [3]. Activation of δ -PKC is a known promoter of the **mitochondrial permeability transition pore (mPTP)** opening [3]. The opening of the mPTP is a decisive event in committing the cell to death, leading to necrosis, apoptosis, and increased infarct size [2].

As a selective δ -PKC inhibitor, **delcasertib** was designed to block this specific step in the pathway, thereby preventing mPTP opening and reducing cell death following reperfusion [1].

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References

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